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Introduction
D-erythro-Sphingosine, a long-chain amino alcohol, forms the backbone of sphingolipids, a

class of lipids integral to the structure and function of eukaryotic cell membranes. Beyond its

structural role, D-erythro-sphingosine and its metabolites are critical signaling molecules

involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and

inflammation. The biological activity of sphingosine is exquisitely dependent on its

stereochemistry. This technical guide provides an in-depth exploration of the stereochemical

intricacies of D-erythro-sphingosine, offering valuable insights for researchers in sphingolipid

biology and professionals in drug development.

The Stereochemistry of Sphingosine
Sphingosine possesses two chiral centers (at C2 and C3) and a double bond (at C4), giving

rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally

occurring and most biologically significant isomer is D-erythro-sphingosine, with the IUPAC

name (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol.[1][2][3] The "D" designation refers to the

configuration at C2, which is derived from D-serine in its biosynthesis. The "erythro"

configuration describes the relative stereochemistry of the amino group at C2 and the hydroxyl

group at C3 being on opposite sides in a Fischer projection. The trans (E) configuration of the

double bond at C4 is also a critical structural feature.[3]
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The precise stereochemical arrangement of D-erythro-sphingosine is paramount for its

recognition by enzymes and receptors, and consequently for its biological function.

Stereoisomers of D-erythro-sphingosine often exhibit different or even opposing biological

activities.[4][5]

Physicochemical and Spectroscopic Data
The distinct stereochemistry of sphingosine isomers leads to differences in their physical and

spectroscopic properties. While comprehensive experimental data for all four isomers is not

always readily available in a single source, the following tables summarize key

physicochemical and spectroscopic data for D-erythro-sphingosine.

Table 1: Physicochemical Properties of D-erythro-
Sphingosine

Property Value Reference

Molecular Formula C₁₈H₃₇NO₂ [6]

Molecular Weight 299.5 g/mol [3]

Melting Point 67 - 81 °C [3]

logP 4.78 (Calculated) [6]

Topological Polar Surface Area 66.48 Å² (Calculated) [6]

Hydrogen Bond Donors 3 [6]

Hydrogen Bond Acceptors 2 [6]

Table 2: Spectroscopic Data for D-erythro-Sphingosine
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Spectroscopic Technique Key Features Reference

¹H NMR (600 MHz, CD₃OD)

δ 5.75-5.71 (m, 1H, H-5), 5.51-

5.47 (m, 1H, H-4), 3.97-3.95

(m, 1H, H-3), 3.68-3.65 (m, 1H,

H-1a), 3.50-3.47 (m, 1H, H-

1b), 2.76-2.73 (m, 1H, H-2),

2.10-2.06 (m, 2H, H-6), 1.43-

1.28 (m, 20H, methylene

chain), 0.91-0.88 (t, 3H, H-18)

[3]

¹³C NMR (CD₃OD)

δ 135.12 (C-5), 130.80 (C-4),

75.04 (C-3), 64.41 (C-1), 57.94

(C-2), 33.37 (C-6), 32.87,

30.71, 30.34, 30.24, 23.57

(methylene chain), 14.28 (C-

18)

[3][7]

Infrared (IR)

Characteristic absorptions

around 1670 cm⁻¹ (C=C

stretch)

[8]

Vibrational Circular Dichroism

(VCD)

Distinctive VCD patterns for

each stereoisomer, allowing for

their discrimination.

[1][8]

Experimental Protocols
Synthesis of D-erythro-Sphingosine from L-Serine
A common and stereospecific method for the synthesis of D-erythro-sphingosine starts from the

readily available chiral precursor, L-serine. While numerous variations exist, a general synthetic

strategy is outlined below.

Principle: The synthesis leverages the inherent chirality of L-serine to establish the correct

stereochemistry at the C2 and C3 positions of the sphingosine backbone.

General Procedure:
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Protection of L-Serine: The amino and carboxyl groups of L-serine are protected to prevent

unwanted side reactions. A common protection scheme involves the formation of N-Boc-L-

serine methyl ester.

Formation of an Aldehyde: The protected serine derivative is converted to the corresponding

aldehyde (a protected L-serinal derivative).

Chain Elongation and Stereocontrol: The aldehyde undergoes a reaction with a suitable

organometallic reagent containing the long alkyl chain of sphingosine. This step is crucial for

establishing the correct stereochemistry at C3. A variety of methods, including the use of

Grignard reagents or Horner-Wadsworth-Emmons reactions, can be employed.[9]

Reduction and Deprotection: Subsequent reduction of a ketone intermediate and removal of

the protecting groups yield D-erythro-sphingosine.[9]

A concise synthesis has been reported achieving a 71% overall yield over 6 steps from N-Boc-

L-serine.[9]

Stereochemical Analysis by Vibrational Circular
Dichroism (VCD)
VCD is a powerful technique for the stereochemical analysis of chiral molecules in solution.[10]

[11] It measures the differential absorption of left and right circularly polarized infrared light.

Each stereoisomer of sphingosine exhibits a unique VCD spectrum, which can be used for its

unambiguous identification and differentiation.[1][8]

Experimental Workflow for VCD Analysis:

Sample Preparation: The sphingosine isomer is dissolved in a suitable solvent, often a

deuterated one like CD₃OD, to minimize solvent interference in the IR region of interest.[8]

Derivatization (Optional): To enhance solubility in VCD-friendly nonpolar solvents and to

rigidify the structure for more intense VCD signals, sphingosine can be derivatized.[1][8]

VCD Measurement: The VCD and IR spectra of the sample are recorded using a VCD

spectrometer.
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Spectral Analysis: The obtained VCD spectrum is compared with the spectra of known

sphingosine standards or with theoretically calculated spectra to determine the absolute

configuration of the analyte. The C=C stretch region around 1670 cm⁻¹ is a particularly

useful marker for discriminating between stereoisomers.[8]

Signaling Pathways and Logical Relationships
D-erythro-sphingosine is a central hub in sphingolipid metabolism. It can be converted to other

bioactive sphingolipids, most notably sphingosine-1-phosphate (S1P), through the action of

sphingosine kinases. S1P is a potent signaling molecule that acts both intracellularly and

extracellularly through a family of G protein-coupled receptors (S1PRs), influencing a wide

range of cellular responses.

Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of D-erythro-sphingosine in the sphingolipid

metabolic pathway.
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Caption: Central role of D-erythro-sphingosine in sphingolipid metabolism.

Experimental Workflow: Stereochemical Analysis
The logical flow for determining the stereochemistry of a sphingosine sample is depicted below.
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Caption: Workflow for stereochemical analysis of sphingosine using VCD.

Conclusion
A thorough understanding of the stereochemistry of D-erythro-sphingosine is fundamental for

researchers and professionals working in the field of sphingolipid biology and drug

development. The precise spatial arrangement of its functional groups dictates its biological

activity and its role in complex signaling networks. This guide has provided a comprehensive

overview of the key stereochemical aspects, physicochemical properties, and analytical

methodologies related to D-erythro-sphingosine. The provided diagrams of the sphingolipid

metabolism pathway and a typical experimental workflow for stereochemical analysis serve as

valuable tools for visualizing these complex relationships. As our understanding of the nuanced
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roles of different sphingolipid stereoisomers continues to grow, this foundational knowledge will

be crucial for the development of novel therapeutic strategies targeting sphingolipid-mediated

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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